3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-1-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-3-6-4(2-5)7-8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBUISLMIHBGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of 1,2,4 Triazole Scaffolds in Synthetic Chemistry
The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry and materials science due to its unique combination of chemical properties and its presence in a wide array of functional molecules. qu.edu.sanih.gov The triazole nucleus is aromatic and metabolically stable, and its nitrogen atoms can participate in hydrogen bonding, which is crucial for molecular interactions. nih.govwikipedia.org
The versatility of the 1,2,4-triazole scaffold is demonstrated by its incorporation into numerous compounds with a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. nih.govresearchgate.netzsmu.edu.ua Its utility in drug design stems from its ability to act as a bioisostere for amide, ester, and carboxylic acid groups, influencing the physicochemical properties of a molecule. nih.gov This has led to its inclusion in a variety of clinically important agents such as the antifungals fluconazole (B54011) and itraconazole, and the anticancer agent letrozole. nih.govmdpi.com The ongoing exploration of 1,2,4-triazole derivatives continues to yield novel compounds with significant potential in various therapeutic areas. researchgate.netmdpi.com
Strategic Importance of Chloromethyl Functionality in Heterocyclic Building Blocks
The chloromethyl group (–CH₂Cl) is a key functional group in synthetic organic chemistry, valued for its reactivity as an electrophilic building block. When attached to a heterocyclic ring, it transforms the parent molecule into a versatile intermediate for the construction of more complex chemical structures. The strategic importance of this functionality lies in its ability to participate readily in nucleophilic substitution reactions.
The carbon-chlorine bond in the chloromethyl group is polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles, such as amines, thiols, and alcohols. osi.lv This reactivity allows for the straightforward introduction of diverse substituents and the extension of molecular frameworks, a critical step in the synthesis of new materials and potential pharmaceutical agents. chemimpex.com The incorporation of chlorine atoms is a well-established strategy in medicinal chemistry, with over 250 FDA-approved drugs containing this element, highlighting the role of chloro-functionalized intermediates in drug discovery and development. nih.gov The process of introducing a chloromethyl group, known as chloromethylation, is a fundamental transformation in organic synthesis. chempanda.com
Overview of Research Trajectories for 3 Chloromethyl 1 Methyl 1h 1,2,4 Triazole
Precursor Synthesis and Functional Group Transformations
The initial phase of synthesis focuses on constructing the 1-methyl-1H-1,2,4-triazole core and introducing a functional group at the 3-position that can be readily converted to a chloromethyl group.
Ester Reduction Strategies in 1,2,4-Triazole Precursors
A key precursor for the target molecule is an ester derivative, specifically 1-methyl-1H-1,2,4-triazole-3-methyl formate (B1220265). The synthesis of this precursor starts with 1,2,4-triazole, which is first methylated using a reagent like chloromethane (B1201357) under basic conditions to yield 1-methyl-1,2,4-triazole. google.com To introduce a functional group at the 3-position, the 5-position is often protected before reacting the molecule with carbon dioxide to form a carboxylic acid at the 3-position. This acid is then esterified using thionyl chloride and methanol (B129727) to produce the methyl formate precursor. google.com
The subsequent step involves the reduction of the ester group (-COOCH₃) to a hydroxymethyl group (-CH₂OH). This transformation is a critical step to prepare the molecule for the final chlorination. Standard reducing agents are employed for this purpose. While specific studies on the reduction of 1-methyl-1H-1,2,4-triazole-3-methyl formate are not detailed in the provided sources, the strategy is a common practice in organic synthesis. For instance, studies on the related 1,2,3-triazole isomer have demonstrated the regioselective reduction of ester groups using mild reducing agents like sodium borohydride. semanticscholar.org This type of reduction converts the ester into the corresponding alcohol, 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole, which is the direct precursor for the final chlorination step.
Chlorination Techniques for Methyl-Substituted Triazoles
The final functional group transformation is the conversion of the hydroxymethyl group to the desired chloromethyl group. This is a standard chlorination reaction. A well-documented method involves treating 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole with a chlorinating agent such as thionyl chloride (SOCl₂). prepchem.com The reaction is typically performed by gradually adding the alcohol precursor to thionyl chloride at a reduced temperature (e.g., 0 °C) and then refluxing the mixture for several hours to ensure complete conversion. prepchem.com This process effectively substitutes the hydroxyl (-OH) group with a chlorine (-Cl) atom, yielding this compound, often isolated as its hydrochloride salt. prepchem.com
| Reaction Step | Reactant | Reagent | Conditions | Product | Reference |
| Chlorination | 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole | Thionyl chloride | Reflux for 3 hours | This compound hydrochloride | prepchem.com |
Industrial Scale Synthesis and Process Optimization
Moving from laboratory-scale synthesis to industrial production requires careful consideration of factors such as efficiency, cost, safety, and scalability. The focus shifts to developing robust and optimized processes.
Solvent Selection and Reaction Condition Optimization for Scalability
Solvent selection is critical for the scalability of a chemical process. An ideal solvent should provide good solubility for reactants, facilitate the reaction, be easy to remove, be low-cost, and have a favorable safety profile. In the synthesis of this compound and its precursors, various solvents are employed. For instance, after the chlorination with thionyl chloride, which can act as both reagent and solvent, diethyl ether is used to precipitate the product. prepchem.com The final crystallization is often carried out from a mixture of ethanol (B145695) and diethyl ether to achieve high purity. prepchem.com In related industrial processes for other triazoles, solvent mixtures like methanol and methyl tert-butyl ether (MTBE) are used, and techniques like constant volume distillation are employed to perform solvent swaps, which are crucial for optimizing isolation and purification on a large scale. google.com Optimizing reaction conditions, such as temperature and reaction time (e.g., refluxing for 3 hours), is essential to maximize yield and throughput while minimizing side reactions. prepchem.com
| Synthetic Pathway | Starting Materials | Key Steps | Reported Yield | Advantages | Disadvantages |
| Route 1: Late-Stage Chlorination | (1-methyl-1H-1,2,4-triazol-3-yl)methanol, Thionyl chloride | Chlorination of the precursor alcohol | High yield for the final step (specific value not detailed in general literature, but a similar synthesis reports quantitative yield) prepchem.com | Direct conversion of the alcohol to the chloride. | Requires synthesis of the specific pre-methylated starting material. |
| Route 2: Stepwise from Ethyl Glycolate | Ethyl glycolate | Ammoniation, Cyclization, Halogenation | High overall yield claimed. google.com | Short synthetic route, mild conditions, suitable for batch preparation. google.com | Details are proprietary (patent-based). |
| Route 3: Late-Stage Methylation | Chloroacetamide | 1. Synthesis of 3-(chloromethyl)-1H-1,2,4-triazole (72% yield) rsc.org 2. N-alkylation and selective N1-methylation (54% yield) rsc.org | ~39% overall yield | Utilizes readily available starting materials. | Potential for poor regioselectivity during methylation, requiring careful control. rsc.orgthieme-connect.com |
Investigation of Regioselectivity and Side Reaction Mitigation in the Synthesis of this compound
A primary challenge in the synthesis of N-substituted 1,2,4-triazoles is controlling the regioselectivity of the alkylation step. The 1,2,4-triazole ring has three nitrogen atoms (N1, N2, and N4), and alkylating agents can potentially react at any of these sites, leading to a mixture of isomers.
Regioselectivity in Alkylation:
The alkylation of an unsymmetrically substituted 1,2,4-triazole, such as 3-(chloromethyl)-1H-1,2,4-triazole, can theoretically produce three different N-methyl isomers:
this compound (the desired product)
3-(Chloromethyl)-2-methyl-2H-1,2,4-triazole
5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole (structurally identical to the N2 isomer due to tautomerism)
3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole
Studies on the alkylation of various 1,2,4-triazoles have shown that the reaction outcome is highly dependent on the reaction conditions. Factors such as the nature of the alkylating agent, the base used, the solvent, and temperature all play a crucial role. For instance, the alkylation of 1,2,4-triazole with certain alkyl halides has been shown to yield N-1 and N-4 isomers, with a consistent regioselectivity favoring the N-1 isomer under specific conditions. researchgate.net However, direct alkylation can often suffer from poor regioselectivity control, leading to low yields of the desired isomer and complicated purification processes. thieme-connect.com
Mitigation of Side Reactions:
To overcome the challenge of poor regioselectivity and minimize the formation of unwanted isomers, several strategies are employed:
Directed Synthesis: One of the most effective methods is to design the synthesis in a way that avoids the ambiguous alkylation step altogether. This can be achieved by starting with a precursor that already contains the methyl group in the correct position (as seen in Route 1) or by using a cyclization reaction that inherently favors the formation of the N1-substituted product.
Optimized Reaction Conditions: For pathways involving direct alkylation (like Route 3), meticulous optimization of reaction conditions is necessary. A reported synthesis of a key intermediate for the antiviral drug ensitrelvir (B8223680) describes a "highly selective N1-methylation with iodomethane." rsc.org This selectivity is achieved by carefully selecting the base and solvent system to favor alkylation at the N1 position.
Protecting Groups: In more complex syntheses, protecting groups can be used to block certain nitrogen atoms on the triazole ring, thereby directing the alkylating agent to the desired position. After the reaction, the protecting group is removed to yield the final product. google.com
Common side reactions beyond isomer formation include over-alkylation, leading to quaternary triazolium salts, and reactions involving the substituent group. In the case of this compound, the chloromethyl group is also reactive and could potentially undergo side reactions depending on the reagents and conditions used. Careful control of stoichiometry and reaction temperature is essential to mitigate these unwanted pathways.
Nucleophilic Substitution Reactions at the Chloromethyl Group
The most prominent feature of this compound's reactivity is the benzylic-like chloride, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups at this position, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.
Carbon-Heteroatom Bond Formation via Substitution
The electrophilic carbon of the chloromethyl group readily undergoes SN2 reactions with various heteroatom nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds. These reactions are fundamental to the derivatization of this triazole core.
Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base to generate the corresponding alkoxide or phenoxide, react with this compound to form ethers. This reaction, a variation of the Williamson ether synthesis, is a common strategy for introducing ether linkages.
Nitrogen Nucleophiles: A broad range of primary and secondary amines, as well as other nitrogen nucleophiles like azides, can displace the chloride to form the corresponding substituted amines. These reactions are crucial for building molecules with diverse biological activities.
Sulfur Nucleophiles: Thiols and thiophenols, usually as their more nucleophilic thiolate salts, readily react to produce thioethers (sulfides). This transformation is valuable for the synthesis of sulfur-containing heterocyclic compounds.
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| R-OH (Alcohol/Phenol) | Ether | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) |
| R₂NH (Amine) | Substituted Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |
| R-SH (Thiol) | Thioether | Base (e.g., NaH, NaOH), Solvent (e.g., EtOH, DMF) |
Applications in Carbon-Carbon Bond Formation
Beyond the formation of bonds with heteroatoms, the chloromethyl group is also a valuable handle for constructing new carbon-carbon bonds. This expands the synthetic utility of this compound significantly.
One key application is in the alkylation of carbanions. Active methylene (B1212753) compounds, such as malonic esters and β-ketoesters, can be deprotonated with a suitable base to form a nucleophilic enolate, which can then attack the chloromethyl group to forge a new C-C bond. researchgate.netgoogle.com This reaction is a powerful tool for extending carbon chains and introducing the triazole moiety into more complex molecular frameworks.
Furthermore, reaction with cyanide sources, such as potassium cyanide, can lead to the formation of the corresponding nitrile. beilstein-journals.org This introduces a versatile functional group that can be further transformed into carboxylic acids, amines, or amides.
Reactions Involving the 1,2,4-Triazole Heterocyclic Ring System of this compound
The 1,2,4-triazole ring itself is an aromatic system, and while it is generally considered electron-deficient, it can undergo a range of reactions, including electrophilic substitution and metallation, which can lead to further functionalization.
Electrophilic Aromatic Substitution Potentials
The 1,2,4-triazole ring is π-deficient due to the presence of three electronegative nitrogen atoms, which makes electrophilic aromatic substitution challenging compared to electron-rich aromatic systems like benzene. chemicalbook.com Electrophilic attack, when it occurs, is directed by the existing substituents. In this compound, the N-1 methyl group and the C-3 chloromethyl group influence the regioselectivity of the reaction. The only available carbon for substitution is at the C-5 position. The N-methyl group is an activating group, while the chloromethyl group is weakly deactivating. In cases of disubstituted rings with competing directing effects, the more activating group typically governs the position of substitution. youtube.comyoutube.comlibretexts.orglibretexts.orgyoutube.com Therefore, electrophilic attack is most likely to occur at the C-5 position. Reactions such as nitration and halogenation, which are classic electrophilic aromatic substitutions, would be expected to yield the 5-substituted product, although potentially requiring forcing conditions.
Metallation and Cross-Coupling Reactivity
A more versatile approach to functionalizing the triazole ring is through metallation followed by reaction with an electrophile. The C-5 proton of 1-substituted-1H-1,2,4-triazoles can be abstracted by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a C-5 lithiated species. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce substituents at the 5-position.
Furthermore, the development of modern cross-coupling reactions has provided powerful tools for the functionalization of heterocyclic rings. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (using boronic acids) and the Heck reaction (using alkenes) have been successfully applied to triazole systems. researchgate.netrsc.orgwikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.orgnih.govlibretexts.orgresearchgate.net To utilize these methods, the triazole ring would typically first need to be halogenated at the C-5 position to provide the necessary halide leaving group for the catalytic cycle. Direct C-H activation at the C-5 position, catalyzed by transition metals, is also an emerging and powerful strategy for the arylation of 1-substituted 1,2,4-triazoles. rsc.orgresearchgate.net
| Reaction Type | Position of Functionalization | Key Reagents |
|---|---|---|
| Electrophilic Substitution | C-5 | Electrophile (e.g., HNO₃/H₂SO₄, Br₂) |
| Metallation-Alkylation | C-5 | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., Alkyl halide) |
| Suzuki Coupling | C-5 (from 5-halo derivative) | Ar-B(OH)₂, Pd catalyst, Base |
| Heck Reaction | C-5 (from 5-halo derivative) | Alkene, Pd catalyst, Base |
| Direct C-H Arylation | C-5 | Aryl halide, Pd catalyst, Base |
Derivatization Strategies for Advanced Chemical Building Blocks from this compound
The dual reactivity of this compound makes it a strategic starting material for the synthesis of more complex and functionally diverse molecules. By combining the reactions at the chloromethyl group and the triazole ring, a wide range of advanced chemical building blocks can be accessed.
For instance, nucleophilic substitution at the chloromethyl position can be used to introduce a linker or a pharmacophore, while subsequent functionalization of the triazole ring at the C-5 position can be used to tune the electronic properties or introduce another point of diversity. This sequential functionalization strategy is highly valuable in drug discovery and development.
Many biologically active compounds contain the 1,2,4-triazole scaffold. For example, several successful fungicides, such as triadimefon, hexaconazole, and tebuconazole, are 1,2,4-triazole derivatives. nih.govnih.govresearchgate.net The synthesis of analogues of these compounds often involves the introduction of various substituents onto the triazole core, a process for which this compound is a well-suited precursor. The chloromethyl group allows for the attachment of the molecule to different fragments, while the triazole ring itself is a key component of the pharmacophore.
The ability to create libraries of compounds by varying the nucleophile in the substitution reaction at the chloromethyl group, and then further diversifying the molecule through reactions at the triazole ring, underscores the importance of this compound as a versatile platform for the generation of novel chemical entities with potential biological activity. longdom.orgnih.govresearchgate.nettijer.org
Applications of 3 Chloromethyl 1 Methyl 1h 1,2,4 Triazole in Complex Molecule Synthesis
Role as a Key Intermediate in Pharmaceutical Drug Discovery and Development
In the realm of medicinal chemistry, 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole serves as a crucial precursor for the development of novel therapeutic agents. The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore found in numerous approved drugs, known for its metabolic stability and ability to engage in hydrogen bonding. The presence of the chloromethyl group provides a convenient handle for chemists to incorporate this valuable heterocyclic system into drug candidates.
A prominent example of the compound's application is in the synthesis of Ensitrelvir (B8223680) (formerly S-217622), an orally active, non-covalent inhibitor of the SARS-CoV-2 3C-like protease, developed for the treatment of COVID-19. nih.gov The manufacturing process of Ensitrelvir employs a convergent synthetic strategy, where the final molecule is assembled from three key heteroaromatic components: a 1,3,5-triazinone core, an indazole motif, and a 1,2,4-triazole fragment. researchgate.net
The table below summarizes the key features of this fragment coupling reaction as reported in the early-stage synthesis of an Ensitrelvir intermediate.
| Reactant 1 | Reactant 2 (Key Intermediate) | Reaction Conditions | Product | Reported Yield | Source |
|---|---|---|---|---|---|
| Deprotected 1,3,5-triazinone derivative | This compound | K₂CO₃, DMF, 60 °C | Key triazone-triazole intermediate | 45% | researchgate.netejtas.com |
| Deprotected 1,3,5-triazinone derivative | This compound hydrochloride | K₂CO₃, DMF, 60 °C | Key triazone-triazole intermediate | 49% | acs.org |
The use of this compound in the synthesis of Ensitrelvir exemplifies a broader, powerful approach in modern drug discovery known as fragment-based drug design and convergent synthesis. researchgate.net This strategy involves the parallel synthesis of molecular fragments that are later combined to create a final, complex molecule. researchgate.net This method is highly efficient for rapidly generating a library of related compounds to study structure-activity relationships (SAR). acs.org
In this context, this compound acts as a readily available and reactive fragment. Its chloromethyl group is an excellent electrophile for substitution reactions, allowing it to be coupled with various nucleophilic centers (such as amines, phenols, or other N-heterocycles) on other molecular scaffolds. This modular approach enables the late-stage introduction of the 1-methyl-1,2,4-triazole moiety, allowing researchers to systematically probe its impact on a drug candidate's biological activity and pharmacokinetic properties. The triazole ring itself is known to be a bioisostere of amide or ester groups, offering advantages such as resistance to metabolic degradation. rjptonline.org
Utility in the Synthesis of Agrochemicals and Functional Materials
The 1,2,4-triazole ring is a cornerstone of the agrochemical industry, particularly in the development of fungicides. nih.gov Many of the most successful and widely used agricultural fungicides are triazole derivatives, which typically function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. solarchem.cnnih.gov Commercial fungicides such as Tebuconazole and Difenoconazole feature the characteristic 1,2,4-triazole core. nih.gov
Given the proven efficacy of the triazole scaffold, there is ongoing research to develop new derivatives with improved potency, broader spectrum of activity, and better safety profiles. mdpi.comresearchgate.net this compound is an ideal starting material for creating novel agrochemical candidates. Its reactive nature allows for its incorporation into diverse molecular structures through N-alkylation of other heterocyclic systems or substitution reactions, similar to the strategies employed in pharmaceutical synthesis. solarchem.cn By attaching the 1-methyl-1,2,4-triazole group to different molecular backbones, chemists can generate libraries of new compounds for screening against various plant pathogens. mdpi.com
Design and Synthesis of Triazole-Containing Ligands and Catalysts Utilizing this compound
Beyond medicine and agriculture, the 1,2,4-triazole nucleus is a valuable component in the field of coordination chemistry and materials science. nih.gov Triazole-containing molecules are frequently used as ligands to form coordination complexes and polymers with transition metals. nih.govacs.org These complexes can exhibit a range of interesting and useful properties, including catalytic activity, photoluminescence, and unique magnetic behavior. nih.gov
The compound this compound is a strategic precursor for the synthesis of specialized triazole-based ligands. The chloromethyl group can be readily transformed into other coordinating groups or used as a linker to attach the triazole ring to other donor moieties, such as pyridines or pyrazoles, to create bidentate or polydentate ligands. nih.gov For example, substitution of the chloride with an amine, followed by reaction with a pyridine-containing aldehyde, could yield a Schiff base ligand capable of chelating to a metal center through multiple nitrogen atoms.
The resulting metal complexes have potential applications as catalysts in organic synthesis or as functional components in advanced materials like metal-organic frameworks (MOFs). The ability of the triazole ring to act as a bridging ligand between metal centers further expands its utility in constructing one-, two-, or three-dimensional coordination polymers. acs.org
Computational and Theoretical Investigations Pertaining to 3 Chloromethyl 1 Methyl 1h 1,2,4 Triazole
Quantum Chemical Calculations for Reaction Mechanism Elucidation in Syntheses Involving the Compound
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms in the synthesis of 1,2,4-triazole (B32235) derivatives. dnu.dp.uaresearchgate.net These computational methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a deeper understanding of reaction pathways and regioselectivity.
A common synthetic route to the 1,2,4-triazole ring is through [3+2] cycloaddition reactions. mdpi.com Computational studies on these reactions can predict the most favorable regioisomer by comparing the activation barriers of different possible pathways. For instance, in the synthesis of substituted 1,2,4-triazoles, DFT calculations can help determine whether the reaction proceeds via a concerted or stepwise mechanism and can identify the factors influencing the final product distribution.
Table 1: Hypothetical Calculated Activation Energies for a [3+2] Cycloaddition Reaction to Form a 1,2,4-Triazole Ring
| Transition State | Pathway | Activation Energy (kcal/mol) |
|---|---|---|
| TS1 | Formation of 1,4-disubstituted triazole | 15.2 |
| TS2 | Formation of 1,5-disubstituted triazole | 18.5 |
Note: These are representative values to illustrate the application of computational chemistry in predicting reaction outcomes and are not based on experimental data for the specific title compound.
Molecular Modeling for Synthetic Design and Reactivity Prediction
Molecular modeling techniques are instrumental in the rational design of synthetic routes and the prediction of the chemical reactivity of 1,2,4-triazole derivatives. By calculating various molecular descriptors, chemists can anticipate how a molecule will behave in a chemical reaction.
Frontier Molecular Orbital (FMO) theory is a key component of these analyses. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net Furthermore, the distribution of these orbitals can pinpoint the likely sites for nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com This information is invaluable for predicting how the molecule will interact with other reagents.
Table 2: Calculated Molecular Properties of a Model 1-Methyl-1H-1,2,4-triazole System
| Property | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Global Hardness (η) | 3.35 eV |
| Electronegativity (χ) | 3.85 eV |
| Electrophilicity Index (ω) | 2.22 eV |
Note: These values are for a representative model and are intended to illustrate the types of data generated through molecular modeling.
Conformational Analysis and Stereochemical Considerations of 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole Derivatives
The biological activity and physical properties of molecules are often dictated by their three-dimensional structure, including their preferred conformations and stereochemistry. Computational methods are widely used to explore the conformational landscape of flexible molecules like derivatives of this compound.
By performing systematic rotations around single bonds and calculating the potential energy at each step (a process known as a potential energy surface scan), researchers can identify the most stable conformations (energy minima). nih.govekb.eg These studies are crucial for understanding how the molecule might bind to a biological target or pack in a crystal lattice.
For derivatives with chiral centers, computational methods can help in assigning the absolute configuration and predicting the relative stability of different stereoisomers. This is often done by comparing calculated properties, such as NMR chemical shifts or optical rotation, with experimental data. nih.govresearchgate.net
Table 3: Relative Energies of Hypothetical Conformers of a 3-(Substituted-methyl)-1-methyl-1H-1,2,4-triazole
| Conformer | Dihedral Angle (N1-C5-C-X) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60° (gauche) | 0.5 |
| B | 180° (anti) | 0.0 |
| C | -60° (gauche) | 0.5 |
Note: This table presents illustrative data for a generic substituted triazole to demonstrate the principles of conformational analysis.
Advanced Analytical Methodologies for Characterization in Synthetic Research
Spectroscopic Techniques for Structural Elucidation of Intermediates and Products
Spectroscopic methods are indispensable for confirming the covalent structure of newly synthesized molecules. For 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for unambiguous structural elucidation and molecular formula confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments: the N-methyl group, the chloromethyl group, and the proton on the triazole ring.
The N-methyl protons are attached to a nitrogen atom (N1) of the triazole ring and typically appear as a sharp singlet in the spectrum, as there are no adjacent protons to cause signal splitting. Similarly, the chloromethyl protons, being attached to a carbon with no hydrogen neighbors, also present as a singlet. The electronegativity of the adjacent chlorine atom and the triazole ring deshields these protons, causing their signal to appear further downfield compared to a simple alkyl group. The single proton on the C5 position of the triazole ring is in an electron-poor aromatic environment and is thus expected to resonate at the lowest field.
Based on data from structurally related compounds, such as (1-Methyl-1H- ambeed.comgoogle.comgoogle.comtriazol-3-yl)methanol, the precursor to the target molecule, expected chemical shifts can be predicted. ambeed.com The methyl protons of the precursor appear at approximately 3.92 ppm, and this is anticipated to be similar for the target compound. The chlorination of the hydroxymethyl group (which appears at 4.63 ppm in the precursor) to a chloromethyl group is expected to cause a slight downfield shift.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-Methyl (-CH₃) | ~3.9 | Singlet | 3H |
| Chloromethyl (-CH₂Cl) | ~4.7 | Singlet | 2H |
| Triazole Ring (-CH) | ~8.1 | Singlet | 1H |
This predictable spectral signature allows researchers to quickly confirm the successful formation of the desired structure and to identify any major impurities containing proton-bearing functional groups.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound (C₄H₆ClN₃), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
The most critical piece of information is the molecular ion peak ([M]⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks separated by two m/z units, with a corresponding ~3:1 intensity ratio. The expected molecular ions would be at m/z 131 for the ³⁵Cl isotope and m/z 133 for the ³⁷Cl isotope.
Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating evidence for the compound's structure. Common fragmentation pathways for 1,2,4-triazole (B32235) derivatives involve the cleavage of the ring or the loss of substituents. researchgate.netnuph.edu.ua Key fragmentation patterns for this specific molecule would likely include:
Loss of a chlorine radical: [M - Cl]⁺, leading to a fragment at m/z 96.
Loss of the chloromethyl group: [M - CH₂Cl]⁺, resulting in a fragment corresponding to the 1-methyl-1H-1,2,4-triazolyl cation at m/z 82.
Ring cleavage: Loss of a nitrogen molecule (N₂) is a common fragmentation pathway for many nitrogen-containing heterocycles. rsc.orgnih.gov
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure / Loss | Expected m/z (for ³⁵Cl) |
| [C₄H₆ClN₃]⁺ | Molecular Ion | 131 |
| [C₄H₆N₃]⁺ | [M - Cl]⁺ | 96 |
| [C₃H₄N₃]⁺ | [M - CH₂Cl]⁺ | 82 |
The presence of the isotopic cluster for the molecular ion and the logical fragmentation pattern provides definitive confirmation of the compound's identity and molecular weight.
Chromatographic Methods for Reaction Monitoring and Purity Assessment
Chromatographic techniques are fundamental in synthetic chemistry for separating components of a mixture. This separation capability is leveraged to monitor the progress of a reaction and to assess the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of reaction monitoring and purity analysis in the synthesis of non-volatile organic compounds. In the process development for this compound, HPLC is used to track the consumption of starting materials and the formation of the product in near real-time. By taking small aliquots from the reaction mixture at various time points, chemists can determine the optimal reaction time and conditions to maximize yield and minimize byproduct formation. rsc.org
A typical setup for this analysis would involve a reversed-phase HPLC method. Given the polar nature of the triazole compound, a C18 column is commonly employed. helixchrom.com The mobile phase generally consists of a mixture of an aqueous component (often water with a buffer or acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net Detection is typically achieved using a UV detector, as the triazole ring possesses a chromophore that absorbs UV light.
The final purity of the isolated this compound is also determined by HPLC. The area of the product peak is compared to the total area of all peaks in the chromatogram to calculate the purity, often expressed as a percentage (Area %).
Table 3: Typical HPLC Parameters for Analysis of 1,2,4-Triazole Derivatives
| Parameter | Typical Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm |
| Injection Volume | 5-10 µL |
These established methods allow for robust and reproducible analysis throughout the synthetic process.
While HPLC is ideal for the analysis of the product itself, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the preferred method for the detection and identification of volatile byproducts and residual solvents. These volatile components may not be easily detected by HPLC but are critical to identify for process safety and product quality.
In the synthesis of this compound, potential volatile byproducts could originate from starting materials, reagents, or solvents. For example, if thionyl chloride is used as the chlorinating agent, volatile impurities such as sulfur dioxide could be present. Similarly, residual solvents used during the reaction or workup (e.g., toluene, chloroform, or dimethylformamide) can be quantified using GC. nih.gov
The analysis of polar heterocyclic compounds like triazoles by GC can sometimes be challenging due to potential peak tailing. dnu.dp.ua However, the use of appropriate non-polar or mid-polarity capillary columns and optimized temperature programs can achieve effective separation of lower-boiling-point impurities from the main compound. The coupling with a mass spectrometer allows for the confident identification of these trace components based on their fragmentation patterns.
Q & A
Q. What is the most efficient synthetic route for 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole?
A one-pot synthesis involves hydroxymethylation of 1-methyl-1H-1,2,4-triazole with paraformaldehyde under solvent-free conditions, followed by chlorination using thionyl chloride in chloroform. This method achieves a total yield >92.3% and avoids side reactions by optimizing solvent use during chlorination .
Q. How can spectroscopic techniques confirm the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the chloromethyl and methyl substituents. For example, the chloromethyl group typically appears as a singlet at ~4.5 ppm in ¹H NMR, while the methyl group resonates at ~3.8 ppm. Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at 146.0 m/z) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in pharmaceuticals, such as antiviral agents (e.g., ensitrelvir) and TYK2 inhibitors. The chloromethyl group enables nucleophilic substitution reactions for introducing heterocyclic moieties into drug candidates .
Q. How should this compound be handled for safe laboratory use?
Due to its reactive chloromethyl group and potential toxicity, use fume hoods, wear nitrile gloves, and avoid inhalation. Store under inert gas (e.g., argon) at room temperature to prevent hydrolysis .
Advanced Research Questions
Q. What strategies minimize byproducts during its synthesis?
Solvent selection is critical. Using chloroform during chlorination reduces thionyl chloride waste and controls exothermic reactions. Catalytic acid (e.g., HCl) in hydroxymethylation improves regioselectivity .
Q. How does this compound behave in nucleophilic substitution reactions under varying conditions?
In polar aprotic solvents (DMF, DMSO), the chloromethyl group reacts efficiently with amines (e.g., ammonia) at 60–80°C to form intermediates like (1-methyl-1H-1,2,4-triazol-3-yl)methanamine. Base additives (K₂CO₃) enhance reaction rates .
Q. What analytical challenges arise when characterizing its derivatives?
Derivatives with bromine or sulfur substituents may require X-ray crystallography for unambiguous structural confirmation. High-resolution MS and tandem MS/MS help distinguish isomers, particularly in triazole-based analogs .
Q. How do structural modifications (e.g., bromine substitution) affect bioactivity?
Bromine at position 3 (as in 3-bromo analogs) enhances antifungal activity due to increased lipophilicity and halogen bonding. Computational studies (DFT) predict electronic effects on reactivity and binding .
Q. What methods quantify trace impurities of this compound in drug formulations?
Reverse-phase HPLC with UV detection (λ = 210–230 nm) and LC-MS/MS are standard. Use a C18 column with acetonitrile/water gradients for separation. Limit of detection (LOD) is typically <0.1% .
Q. How does crystal packing influence its stability in solid-state formulations?
Single-crystal X-ray diffraction reveals intermolecular hydrogen bonding between triazole N–H and chloride ions, stabilizing the hydrochloride salt form. Stability studies under humidity (40–60% RH) are recommended for pharmaceutical storage .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to detect unreacted starting materials .
- Crystallography : Use SHELX software for structure refinement, leveraging high-resolution data to resolve disorder in chloromethyl groups .
- Safety Protocols : Include quenching steps (e.g., aqueous NaHCO₃) to neutralize residual thionyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
